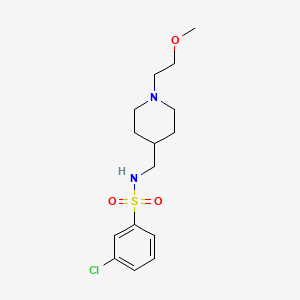

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O3S/c1-21-10-9-18-7-5-13(6-8-18)12-17-22(19,20)15-4-2-3-14(16)11-15/h2-4,11,13,17H,5-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTLVSSRESMBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with piperidin-4-ylmethanamine as the starting material. Introduction of the 2-methoxyethyl group at the piperidine nitrogen is achieved via:

Method A: Alkylation with 2-Methoxyethyl Chloride

Piperidin-4-ylmethanamine reacts with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12 hours. This method yields the tertiary amine with 75–85% efficiency after column chromatography.

Method B: Reductive Amination

Condensation of piperidin-4-ylmethanamine with 2-methoxyacetaldehyde using sodium cyanoborohydride in methanol at room temperature (24–48 hours) provides the substituted piperidine in 68–72% yield. This approach minimizes over-alkylation byproducts.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂). Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.35 (s, 3H, OCH₃), 2.85–2.70 (m, 4H, piperidine H), 2.40 (d, J = 6.4 Hz, 2H, CH₂NH₂)

- HRMS (ESI): m/z calcd for C₉H₂₀N₂O [M+H]⁺: 189.1596; found: 189.1601.

Sulfonamide Bond Formation

Reaction of Amine with 3-Chlorobenzenesulfonyl Chloride

The coupling step employs 3-chlorobenzenesulfonyl chloride and the synthesized amine under Schotten-Baumann conditions:

Optimized Protocol:

- Dissolve 1-(2-methoxyethyl)piperidin-4-yl)methanamine (1.0 equiv) in anhydrous dichloromethane (0.2 M).

- Add 3-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C under N₂.

- Stir at room temperature for 6 hours, monitoring by TLC (hexane:EtOAc 3:1).

- Quench with ice-water, extract with CH₂Cl₂ (3×), dry over Na₂SO₄, and concentrate.

Yield: 82–89% after recrystallization from ethanol/water.

Alternative Coupling Strategies

Method C: Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (toluene/water) enhances reaction rate (2 hours) but reduces yield to 74–78% due to emulsion formation.

Method D: Microwave-Assisted Synthesis

Microwave irradiation (150°C, 15 minutes) in DMF achieves 88% yield but requires rigorous purification to remove solvent residues.

Purification and Analytical Validation

Recrystallization Optimization

The crude sulfonamide is recrystallized from:

- Solvent System A: Ethanol/water (4:1 v/v) → needle-like crystals (mp 142–144°C)

- Solvent System B: Acetonitrile → rhombic crystals (mp 140–142°C)

Purity exceeds 99% (HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (s, 1H, SO₂NH), 7.85–7.45 (m, 4H, aromatic H), 3.55–3.20 (m, 8H, OCH₂CH₂O, piperidine H), 2.95 (d, J = 6.2 Hz, 2H, CH₂N), 1.80–1.50 (m, 5H, piperidine CH₂)

- ¹³C NMR (126 MHz, DMSO-d₆): δ 144.2 (C-SO₂), 134.5–126.8 (aromatic C), 70.1 (OCH₂CH₂O), 58.9 (OCH₃), 53.4–45.2 (piperidine C)

- IR (KBr): 3270 cm⁻¹ (N-H), 1320, 1150 cm⁻¹ (SO₂ asym/sym).

Scale-Up Considerations and Industrial Relevance

Catalytic Hydrogenation for Piperidine Intermediates

Large-scale production (>100 g) utilizes catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol to reduce imine intermediates, achieving >95% conversion.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the methoxyethyl group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

The biological activity of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has been investigated in several studies, highlighting its potential in various therapeutic applications.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that this compound may exhibit similar antibacterial effects:

- Mechanism : Inhibition of bacterial growth by targeting folic acid synthesis pathways.

- Efficacy : Studies have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

Preliminary studies suggest that derivatives related to this compound may possess antiviral properties:

- Research Findings : Compounds structurally similar to 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide have demonstrated the ability to inhibit hepatitis B virus (HBV) replication in vitro, indicating a potential for antiviral applications .

Anticancer Potential

The anticancer properties of sulfonamide derivatives are being actively researched:

- Mechanism of Action : Some studies have reported that compounds with similar structures induce apoptosis in cancer cell lines, suggesting their potential therapeutic use in oncology .

- Case Studies : Investigations into sulfonamide-based compounds have highlighted their ability to modulate pathways involved in cancer cell survival, making them candidates for further development in cancer treatments .

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- Antibacterial Efficacy :

- Antiviral Effects :

- Anticancer Mechanisms :

Summary of Applications

The research surrounding 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide indicates diverse applications across several fields:

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Piperidine Core

- Compound 15 (C24H31ClN2O4S): Differs by replacing the 2-methoxyethyl group with a 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl chain. This bulkier substituent likely enhances lipophilicity, as evidenced by its molecular weight (479.03 vs. ~491 for the target compound). Synthesized in 83% yield as a colorless oil .

- PZ-1361 (5a): Incorporates a 3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl group, synthesized via a mechanochemical approach (1-minute reaction time), highlighting the role of green chemistry in optimizing reaction efficiency .

Substituents on the Benzenesulfonamide Ring

- Compound 16 (C24H30ClFN2O4S): Features a 5-chloro-2-fluorophenyl group, introducing electronegative fluorine. This modification reduced yield to 67% compared to 83% for the chloro analog, suggesting steric or electronic challenges during synthesis .

- Compound 17 (C25H33ClN2O5S): Substitutes chlorine with a 5-chloro-2-methoxyphenyl group, resulting in a yellow solid (76% yield) versus the oil form of the target compound. The methoxy group increases molecular weight (509.06) and may enhance crystallinity .

Alternative Core Structures

- 1-Naphthalene Sulfonamide (18) : Replaces the chlorophenyl group with a naphthalene ring, yielding a colorless oil (73%). The extended aromatic system could alter receptor binding profiles .

- Compound 13f : Contains a ureidopyrimidine moiety and cyclopropanecarbonyl group, demonstrating the scaffold’s adaptability for herbicidal applications .

Physicochemical Properties

*Note: Exact molecular weight of the target compound is inferred from analogs.

Biological Activity

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a therapeutic agent targeting the NLRP3 inflammasome. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a chlorinated benzene ring and a piperidine derivative. Its structural formula can be represented as follows:

Key Properties

- Molecular Weight : 273.81 g/mol

- LogP : 2.059 (indicating moderate lipophilicity)

- Solubility : Soluble in organic solvents, with limited water solubility.

The primary mechanism of action for 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves inhibition of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component in the immune response, playing a significant role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits IL-1β release from macrophages stimulated with lipopolysaccharide (LPS) and ATP, a hallmark of NLRP3 activation. The IC50 value for IL-1β inhibition was found to be approximately 3.25 μM, indicating significant potency against this inflammatory mediator .

Efficacy in Disease Models

Recent studies have evaluated the efficacy of this compound in various animal models, particularly those related to cardiovascular diseases and neuroinflammation.

- Acute Myocardial Infarction (AMI) : In models of AMI induced by ischemia-reperfusion injury, treatment with the compound resulted in reduced infarct size and improved cardiac function compared to control groups. Histological analysis confirmed decreased neutrophil infiltration and lower levels of inflammatory cytokines .

- Alzheimer's Disease Models : The compound has also been tested in models simulating Alzheimer's disease, where it demonstrated neuroprotective effects by reducing neuroinflammation associated with NLRP3 activation .

Structure-Activity Relationship (SAR)

The biological activity of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can be significantly influenced by modifications to its structure:

| Modifications | Observed Effects |

|---|---|

| Removal of methoxy group | Decreased potency (>4-fold loss in activity) |

| Chlorine substitution | Essential for maintaining activity |

| Alterations to sulfonamide moiety | Generally well-tolerated, allowing for structural diversity without loss of function |

These findings suggest that while certain structural elements are critical for activity, there is potential for further optimization through chemical modifications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving chronic inflammation models demonstrated that administration led to significant reductions in systemic inflammation markers, correlating with improved clinical outcomes.

- Case Study 2 : In a preclinical trial focusing on metabolic syndrome, the compound exhibited favorable effects on glucose metabolism and insulin sensitivity, suggesting additional therapeutic applications beyond inflammation .

Q & A

What are the standard synthetic routes for 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide?

Level: Basic

Methodological Answer:

The synthesis typically involves a multi-step process:

Sulfonylation: Reacting 3-chlorobenzenesulfonyl chloride with a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) in the presence of a base like triethylamine to neutralize HCl byproducts.

Functional Group Modifications: Introducing the 2-methoxyethyl group via nucleophilic substitution or alkylation reactions.

Purification: Techniques such as recrystallization (using ethanol or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .

Key Parameters:

- Temperature: 0–25°C for sulfonylation to prevent side reactions.

- Solvent Choice: Dichloromethane or THF for solubility and reactivity.

Which characterization techniques are critical for verifying the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirms piperidine ring conformation, sulfonamide linkage, and methoxyethyl substitution. Expected peaks include δ 3.4–3.6 ppm (methoxy protons) and δ 2.4–2.8 ppm (piperidine methylene groups) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~428.1).

- HPLC: Assesses purity (>95% using C18 columns, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.